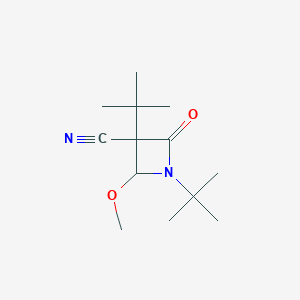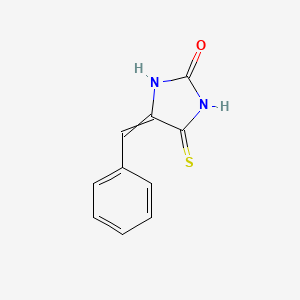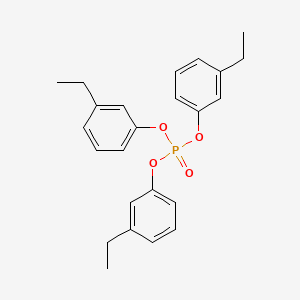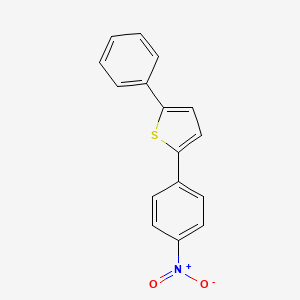![molecular formula C16H22Br2N2O2 B14646617 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide CAS No. 53500-47-3](/img/structure/B14646617.png)
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is an organic compound with a complex structure that includes bromine, cyclohexylmethyl, and phenoxyacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps One common method starts with the bromination of a phenol derivative to introduce bromine atoms at the 2 and 4 positionsThe final step involves the formation of the phenoxyacetamide group via an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Applications De Recherche Scientifique
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The bromine atoms and the phenoxyacetamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclohexylmethylamino group may enhance the compound’s affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
- Phenol, 2,6-dibromo-4-methyl-
- N,N-dimethyl-2-[1-phenyl-1-(2-pyridyl)ethoxy]ethanamine
Uniqueness
2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
53500-47-3 |
|---|---|
Formule moléculaire |
C16H22Br2N2O2 |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
2-[2,4-dibromo-6-[(cyclohexylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H22Br2N2O2/c17-13-6-12(9-20-8-11-4-2-1-3-5-11)16(14(18)7-13)22-10-15(19)21/h6-7,11,20H,1-5,8-10H2,(H2,19,21) |
Clé InChI |
JQRIEXPCXMMDSO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Br)Br)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
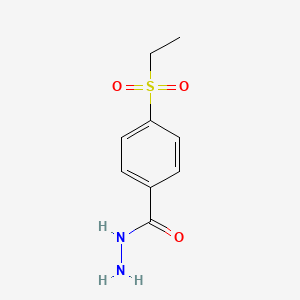
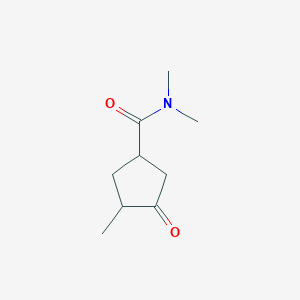
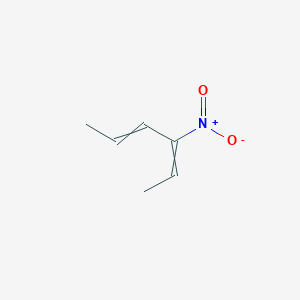
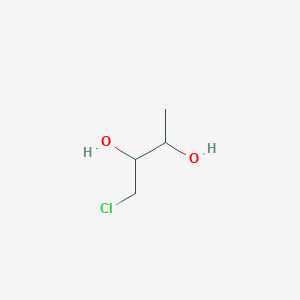
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


